Isothiazole-4-carboxylic acid
Overview
Description
Isothiazole-4-carboxylic acid is a compound with the molecular formula C4H3NO2S . It is a derivative of isothiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen in the ring .
Synthesis Analysis
The synthesis of isothiazole derivatives has been a subject of interest in recent years due to their significant biological activities . A review on the synthesis of isoxazoles, which are structurally similar to isothiazoles, highlights the main directions and recent trends in their synthesis . The synthesis of new representatives of isoxazoles has been reported in numerous publications annually .
Molecular Structure Analysis
The molecular structure of Isothiazole-4-carboxylic acid consists of a five-membered isothiazole ring attached to a carboxylic acid group . The exact mass of the compound is 128.98844951 g/mol and the molecular weight is 129.14 g/mol .
Chemical Reactions Analysis
Isothiazole derivatives are known for their reactivity, which is mainly influenced by their aromaticity . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of Isothiazole-4-carboxylic acid include a topological polar surface area of 78.4 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . The compound has a complexity of 106 and a covalently-bonded unit count of 1 .
Scientific Research Applications
Synthesis and Derivatives
Isothiazole-4-carboxylic acid and its derivatives have been explored extensively in chemical synthesis. For instance, Naito et al. (1968) described a novel synthetic route to 4-cyanoisothiazoles, which includes the preparation of corresponding isothiazole-4-carboxylic acids. This method highlights the versatility of isothiazole-4-carboxylic acid in chemical synthesis, offering novel pathways for creating various isothiazole derivatives (Naito et al., 1968).
James and Krebs (1982) reported on thienoisothiazoles, a variant of isothiazole-4-carboxylic acid, demonstrating the compound's adaptability in creating diverse structures like Thieno[2,3-c]isothiazole-3-carboxylic acid (James & Krebs, 1982).
Biological Activity
Regiec et al. (2006) explored the biological activity of isothiazole derivatives, such as amide and ester derivatives of 5‐(4‐chlorobenzoyl)amino‐3‐methyl‐4‐isothiazolecarboxylic acid. These derivatives showed significant anti‐inflammatory activity, demonstrating the potential of isothiazole-4-carboxylic acid in pharmacological applications (Regiec et al., 2006).
Physicochemical Properties
Nickson (1991) examined the preparation of trifluoromethylated thiazoles and isothiazoles using sulfur tetrafluoride on precursor carboxylic acids, including isothiazole-4-carboxylic acid. This study sheds light on the physicochemical properties and potential industrial applications of isothiazole-4-carboxylic acid derivatives (Nickson, 1991).
Novel Applications
Kletskov et al. (2019) discussed the extensive development of isothiazoles, including their transformations and high biological activity. They reviewed the synthesis and application of isothiazole-containing molecules in biologically active substances and ligands for metal complexes, highlighting the compound's broad applicability in various fields (Kletskov et al., 2019).
Safety And Hazards
Future Directions
Isothiazoles and their derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
properties
IUPAC Name |
1,2-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXTYKGTWQCNJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497956 | |
Record name | 1,2-Thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazole-4-carboxylic acid | |
CAS RN |
822-82-2 | |
Record name | 1,2-Thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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